molecular formula C7H6BrN5S B1437367 4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1019061-93-8

4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1437367
CAS No.: 1019061-93-8
M. Wt: 272.13 g/mol
InChI Key: CLWVHWVEKZNDJA-UHFFFAOYSA-N
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Description

4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and thiol groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, including antimicrobial, antifungal, and anticancer compounds.

    Organic Synthesis: It is used as a building block for the construction of more complex heterocyclic systems.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, facilitating the binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(5-iodopyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. The combination of the triazole and pyridine rings also provides a rigid and planar structure, which is beneficial for binding interactions in biological systems.

Properties

IUPAC Name

4-amino-3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5S/c8-5-1-4(2-10-3-5)6-11-12-7(14)13(6)9/h1-3H,9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWVHWVEKZNDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol

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